N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with a chlorine atom and an acylated amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. The chlorinated indole is then acylated with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to form the acylated indole intermediate. This intermediate is then coupled with an amino acid derivative, such as phenylalanine, using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activity.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acylated amino acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness: (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, such as the chlorinated indole ring and the acylated amino acid moiety, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-7-4-8-17-14(15)9-10-22(17)12-18(23)21-16(19(24)25)11-13-5-2-1-3-6-13/h1-10,16H,11-12H2,(H,21,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
ODDPKEFJDYEYAG-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.